REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[N:6][C:5]2[NH:8][CH:9]=[CH:10][C:4]=2[C:3]=1[C:11](OC)=[O:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:1][C:2]1[C:3]([CH2:11][OH:12])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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FC1=C(C2=C(N=C1)NC=C2)C(=O)OC
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Name
|
|
Quantity
|
27.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
for stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To an oven-dried 200 mL round bottom flask equipped
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Type
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STIRRING
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Details
|
the solution was stirred at 0° C. for 3 h
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Duration
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3 h
|
Type
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CUSTOM
|
Details
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The reaction was quenched with EtOAc (100 mL)
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Type
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ADDITION
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Details
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brine (100 mL) was added
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted three times with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C(=NC1)NC=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |